2-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID
Description
2-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an oxoethoxyacetic acid moiety
Properties
IUPAC Name |
2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-13-4-2-3-12(9-13)16-5-7-17(8-6-16)14(18)10-22-11-15(19)20/h2-4,9H,5-8,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHGLPOUYFISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound may utilize solid-phase synthesis techniques or parallel synthesis methods to enhance yield and purity. These methods are advantageous for scaling up the production while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxo group can be reduced to hydroxyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and substituted piperazine compounds.
Scientific Research Applications
2-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACID involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated pathways.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar mechanism of action targeting alpha1-adrenergic receptors.
Uniqueness
2-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID is unique due to its specific substitution pattern and the presence of the oxoethoxyacetic acid moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
